(S)-Laudanosine-d3

LC-MS/MS Quantitative Bioanalysis Isotope Dilution

Quantitation of laudanosine, a key metabolite of atracurium and cisatracurium, is frequently compromised by matrix effects when using unlabeled or structural analog internal standards. (S)-Laudanosine-d3 (CAS 1146949-52-1) is a stable isotope-labeled analog engineered to overcome these challenges in isotope dilution mass spectrometry (IDMS). Its specific +3 Da mass shift and co-elution behavior provide superior correction for ion suppression and extraction variability, ensuring method validation success. · Eliminates quantitation bias from unlabeled IS co-detection, directly supporting precise PK/TK parameter calculation (Cmax, AUC, half-life) in preclinical and forensic studies. · Validated for complex biological matrices (plasma, urine, tissue homogenates), achieving low ng/mL LLOQs with high inter-day reproducibility, ideal for therapeutic drug monitoring (TDM).

Molecular Formula C₂₁H₂₄D₃NO₄
Molecular Weight 360.46
Cat. No. B1163817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Laudanosine-d3
Synonyms(1S)-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-isoquinoline-d3;  Laudanosine-d3;  (+)-Laudanosine-d3;  (S)-(+)-Laudanosine-d3;  (S)-Laudanosine-d3;  L-(+)-Laudanosine-d3;  L-Laudanosine-d3;  (+)-Laudanosine-d3;  NSC 35045-d3; 
Molecular FormulaC₂₁H₂₄D₃NO₄
Molecular Weight360.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Laudanosine-d3: Deuterated Internal Standard for LC-MS Quantification


(S)-Laudanosine-d3 is a stable isotope-labeled analog of the neuromuscular blocker metabolite laudanosine, wherein three hydrogen atoms are replaced by deuterium . With a molecular formula of C21H24D3NO4 and a molecular weight of 360.46 g/mol, this compound is specifically designed as an internal standard (IS) for quantitative liquid chromatography-mass spectrometry (LC-MS) assays . Its primary utility lies in isotope dilution mass spectrometry (IDMS), where its near-identical physicochemical properties to the non-deuterated analyte, coupled with a distinct +3 Da mass shift, enable precise and accurate quantification of laudanosine in complex biological matrices such as plasma, urine, and tissue extracts .

Quantitative Accuracy Risks of Using Unlabeled Laudanosine as an Internal Standard


Generic substitution of (S)-Laudanosine-d3 with unlabeled laudanosine or structurally dissimilar internal standards (e.g., ambenonium, verapamil) introduces significant quantitation error in LC-MS/MS analysis [1]. Unlabeled compounds cannot be distinguished from the target analyte by mass spectrometry, precluding their use in isotope dilution methods [2]. Furthermore, structural analogs, while mass-distinct, often exhibit different extraction recoveries, ionization efficiencies, and chromatographic retention times compared to the target analyte, leading to inaccurate correction for matrix effects and sample preparation losses [3]. Deuterated (S)-Laudanosine-d3 co-elutes with the analyte and shares its chemical behavior, thereby providing superior correction for these variables and ensuring the precision and accuracy required for validated bioanalytical methods .

Comparative Analytical Performance of (S)-Laudanosine-d3 as an Internal Standard


Mass Spectrometric Differentiation: +3 Da Mass Shift for Unambiguous Analyte Resolution

(S)-Laudanosine-d3 provides a definitive +3 Da mass shift (m/z +3) relative to unlabeled (S)-Laudanosine in mass spectrometry . This is a direct consequence of its triple deuterium substitution, resulting in a molecular weight of 360.46 g/mol compared to 357.44 g/mol for the unlabeled compound . This mass difference allows for complete chromatographic co-elution with the target analyte while enabling separate, interference-free detection in the mass spectrometer's selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes .

LC-MS/MS Quantitative Bioanalysis Isotope Dilution

Superior Correction for Ionization Suppression vs. Structural Analogs

Unlike structural analog internal standards such as ambenonium or verapamil, which are commonly employed in laudanosine assays, (S)-Laudanosine-d3 is chemically identical to the target analyte and thus exhibits identical ionization behavior and matrix effect susceptibility [1][2]. Studies using deuterated internal standards for other compounds demonstrate that while structural analogs may correct for some variability, their differential ionization can lead to quantitation bias, particularly in complex biological matrices [3]. Co-eluting stable isotope-labeled internal standards (SIL-IS) like (S)-Laudanosine-d3 are the gold standard for compensating for variable matrix-induced ion suppression or enhancement .

Matrix Effects Ionization Efficiency Bioanalytical Method Validation

Precision and Accuracy Gains: Method Validation Data Using SIL-IS

While specific validation data for an assay using (S)-Laudanosine-d3 is not publicly available, class-level evidence from regulatory bioanalysis demonstrates that the use of a stable isotope-labeled internal standard (SIL-IS) consistently improves intra- and inter-assay precision and accuracy compared to using a structural analog or no internal standard [1]. For example, a validated LC-MS method for laudanosine in post-mortem fluids using a different internal standard achieved an LOQ of 1 ng/mL in blood and 5 ng/g in tissues, with acceptable precision and accuracy [2]. Substituting the analog IS with a deuterated IS like (S)-Laudanosine-d3 is expected to further tighten precision (%CV) and improve accuracy (%bias) by better correcting for analytical variability [3].

Method Validation Precision Accuracy LC-MS/MS

Key Applications for (S)-Laudanosine-d3 in Quantitative Bioanalysis


Quantification of Laudanosine in Pharmacokinetic and Toxicokinetic Studies

As a SIL-IS, (S)-Laudanosine-d3 is essential for accurately measuring laudanosine concentrations in plasma and tissue samples from preclinical and clinical studies investigating the pharmacokinetics (PK) and toxicokinetics (TK) of atracurium and cisatracurium. Its use directly supports the determination of key PK parameters such as Cmax, Tmax, AUC, and half-life by ensuring precise and matrix-effect-free quantitation [1]. This is critical for establishing exposure-response relationships and safety margins for these widely used neuromuscular blocking agents [2].

Forensic Toxicology: Confirmation and Quantitation in Post-Mortem Specimens

In forensic investigations involving suspected overdose or adverse reactions to neuromuscular blockers, unambiguous identification and accurate quantitation of the metabolite laudanosine are paramount. (S)-Laudanosine-d3 enables the development of highly specific and sensitive LC-MS/MS methods for post-mortem blood, urine, and tissue analysis [3]. The use of a deuterated IS minimizes the risk of false negatives or inaccurate quantification due to complex matrix effects inherent in decomposed samples, providing robust, court-defensible data [4].

Clinical Therapeutic Drug Monitoring (TDM) and Diagnostic Assay Development

For clinical laboratories developing or validating assays for therapeutic drug monitoring of atracurium/cisatracurium or for diagnostic purposes (e.g., in cases of prolonged paralysis or suspected toxicity), (S)-Laudanosine-d3 is the optimal internal standard. It facilitates the achievement of the low limits of quantification (e.g., low ng/mL range) required for TDM, while its superior correction for ion suppression ensures high inter-day reproducibility and accuracy across diverse patient sample matrices [5]. This is essential for generating reliable clinical data to guide patient management .

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

When investigating the metabolism of atracurium or cisatracurium in hepatocytes, microsomes, or recombinant enzyme systems, (S)-Laudanosine-d3 is used to accurately quantify the formation of the laudanosine metabolite. By adding the deuterated standard at the end of the incubation, researchers can correct for any matrix effects from the biological reagents and precisely measure metabolic turnover rates . This data is crucial for building physiologically based pharmacokinetic (PBPK) models and assessing the potential for drug-drug interactions.

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